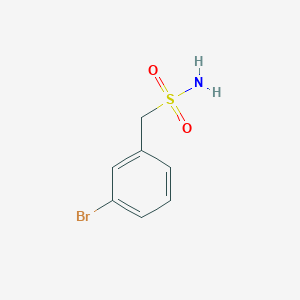

(3-Bromophenyl)methanesulfonamide

Overview

Description

(3-Bromophenyl)methanesulfonamide (CAS: 83922-51-4; molecular formula: C₇H₈BrNO₂S; molecular weight: 250.11) is a brominated aromatic sulfonamide derivative. Its structure features a methanesulfonamide group (-SO₂NH₂) attached to the meta position of a bromophenyl ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate boronic ester derivatives . It also serves as a precursor for pharmaceuticals and bioactive molecules, such as topoisomerase II inhibitors and cytotoxic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methanesulfonamide typically involves the reaction of 3-bromophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Deprotection Reactions: The methanesulfonamide group can be removed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF), are commonly used.

Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylmethanesulfonamides, depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds with various functional groups.

Deprotection: The primary product is 3-bromophenylamine.

Scientific Research Applications

Organic Synthesis

(3-Bromophenyl)methanesulfonamide serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical compounds.

Catalysis

This compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity. Its unique structure allows it to stabilize transition states, making it useful in various catalytic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 4 µg/mL |

The compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through caspase pathways.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HL-60 (leukemia) | 10 |

| A549 (lung cancer) | 12 |

Antimicrobial Efficacy Against Drug-Resistant Strains

A study demonstrated that this compound effectively inhibited multidrug-resistant Staphylococcus aureus strains. This research highlighted its potential as an alternative treatment option where resistance to standard antibiotics is significant.

In Vitro Anticancer Studies

Experiments on various cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner, particularly effective against leukemia models.

Material Science

This compound is explored for developing advanced materials with specific properties due to its unique chemical structure.

Agrochemicals

The compound is also being investigated for use in synthesizing pesticides and herbicides, showcasing its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methanesulfonamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the methanesulfonamide group can interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Physicochemical Properties

- In contrast, trifluoromethanesulfonate derivatives (e.g., 3-bromophenyl trifluoromethanesulfonate) exhibit higher reactivity in nucleophilic substitutions due to the strong electron-withdrawing effect of the -SO₂CF₃ group .

- pKa and Reactivity: Methanesulfonamides like N-methyl methanesulfonamide have a high pKa (32–35), requiring strong bases for deprotonation. This property influences their participation in reactions such as enolate arylation .

Data Tables

Table 1: Cytotoxicity of Halogen-Substituted Chalcones

| Compound | Substituents | IC₅₀ (ppm) |

|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 4-chlorophenyl, p-tolyl | 1,484.75 |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 3-bromophenyl, p-tolyl | 422.22 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 3-bromophenyl, 4-isopropylphenyl | 22.41 |

Table 2: Impact of Substituents on Topoisomerase II Activity

| Compound Series | 1’-Substituent | 2’/3’-Substituent | DNA Cleavage Activity |

|---|---|---|---|

| 1’-Methanesulfonamide | -SO₂NH₂ | 3’-methoxy | High (~3-fold increase) |

| 1’-Methanesulfonamide | -SO₂NH₂ | 2’-methoxy | Low |

| 1’-Hydroxy | -OH | 3’-methoxy | Moderate |

Key Research Findings

Substituent Position Matters : The meta position of bromine in (3-bromophenyl)methanesulfonamide optimizes steric and electronic interactions in drug-enzyme complexes, as seen in topoisomerase II inhibitors .

Halogen Effects : Bromine enhances cytotoxicity in chalcones, but bulky groups (e.g., isopropyl) further improve potency by increasing hydrophobic interactions .

Synthetic Versatility : The compound’s bromine atom facilitates diverse functionalizations, making it a versatile building block for pharmaceuticals and materials .

Biological Activity

The compound (3-Bromophenyl)methanesulfonamide , also known as N-(3-bromophenyl)methanesulfonamide, is an organic molecule characterized by its unique structure, which includes a bromine atom attached to a phenyl ring and a methanesulfonamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : CHBrNOS

- Molecular Weight : 239.11 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

Structural Features

The presence of the bromine atom at the meta position of the phenyl ring significantly influences the compound's reactivity and biological interactions. The sulfonamide moiety is known for its role in inhibiting various enzymatic pathways, making this compound a candidate for further investigation.

N-(3-bromophenyl)methanesulfonamide interacts with specific molecular targets, such as enzymes and receptors, influencing their activity. The bromine atom and sulfonamide group are crucial for binding to these targets, which may lead to inhibition or activation of enzymatic pathways. This interaction can result in various biological effects, including anti-cancer properties and modulation of cellular processes.

Antiproliferative Effects

Research has demonstrated that compounds similar to N-(3-bromophenyl)methanesulfonamide exhibit significant antiproliferative activity against cancer cell lines. For instance, studies involving structural analogs have shown that certain derivatives can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromophenylmethanesulfonamide | HeLa | 1.5 |

| 4-Bromophenylmethanesulfonamide | MCF-7 | 2.0 |

| 3-Chlorophenylmethanesulfonamide | U373 | 1.8 |

These values indicate the concentration required to reduce cell viability by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

- Inhibition of Microtubule Dynamics : A study demonstrated that certain derivatives of methanesulfonamide compounds inhibited microtubule dynamics in cancer cells, leading to cell death. This was confirmed through MTT assays where treated HeLa cells showed reduced viability after exposure to these compounds .

- Cholesterol Biosynthesis Inhibition : Another study found that related methanesulfonamide compounds were potent inhibitors of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. The most potent derivative exhibited an IC50 value of 1.12 nM in rat hepatocytes .

- Selectivity for Cancer Cells : Research indicated that N-(3-bromophenyl)methanesulfonamide selectively inhibited cancer cell lines while having minimal effects on normal cells, suggesting a favorable therapeutic window for potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of N-(3-bromophenyl)methanesulfonamide shows promising characteristics:

- Blood-Brain Barrier Penetration : The compound is classified as BBB permeant, indicating its potential efficacy in treating central nervous system disorders.

- Cytochrome P450 Interaction : It has been identified as a CYP1A2 inhibitor, which may influence the metabolism of co-administered drugs .

Lipinski's Rule of Five

The compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability:

- Molecular Weight < 500 g/mol

- Log P (octanol-water partition coefficient) < 5

- Hydrogen bond donors < 5

- Hydrogen bond acceptors < 10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 3-bromobenzylamine using methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF at 0–25°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl group) and sulfonamide NH (δ ~5.5 ppm, broad singlet). ¹³C NMR confirms the sulfonyl group (δ ~40 ppm for CH₃SO₂) .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 264 (M+H⁺) with characteristic Br isotope pattern .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at the meta position directs electrophilic attacks to the para position. In Suzuki-Miyaura coupling, Pd-catalyzed reactions with aryl boronic acids require anhydrous conditions (e.g., DMF, 80°C) and a base (e.g., K₂CO₃). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, QSAR) are employed to predict the biological activity or interaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties and reactive sites. QSAR models correlate sulfonamide substituents (e.g., bromine position) with inhibitory activity against enzymes like carbonic anhydrase. Use software like Gaussian or Schrödinger for orbital energy analysis and docking studies (PDB: 1CAM) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across structural analogs?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ in MTT assays for cancer cells). Structural analogs (e.g., 4-bromo vs. 3-bromo isomers) should be tested side-by-side. Data normalization to LogP and solubility (measured via shake-flask method) clarifies structure-activity relationships .

Q. What are the mechanistic implications of this compound’s interactions with microbial targets or human enzymes?

- Methodological Answer : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibition (e.g., matrix metalloproteinases). Competitive inhibition assays (Ki determination via Lineweaver-Burk plots) and X-ray crystallography (e.g., PDB: 1RTQ) reveal binding modes. For antimicrobial activity, evaluate efflux pump modulation using ethidium bromide accumulation assays .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during sulfonylation or halogen exchange?

- Methodological Answer : Byproducts (e.g., disubstituted sulfonamides) are minimized by slow addition of sulfonyl chloride and maintaining pH 8–8. For halogen retention, avoid polar aprotic solvents (e.g., DMSO) at high temperatures. Post-reaction quenching with ice-cold HCl prevents decomposition .

Q. Guidelines for Researchers

- Experimental Reproducibility : Document solvent purity (e.g., HPLC-grade), reaction atmosphere (N₂), and equipment calibration (e.g., NMR shimming).

- Data Validation : Cross-verify computational predictions (e.g., docking scores) with wet-lab assays. Use positive controls (e.g., acetazolamide for enzyme inhibition).

Properties

IUPAC Name |

(3-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPHFPJATRGGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679338 | |

| Record name | 1-(3-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-04-4 | |

| Record name | 1-(3-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.